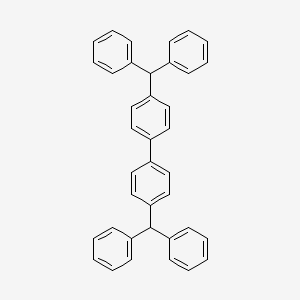

4,4'-Bis(diphenylmethyl)-1,1'-biphenyl

Description

Significance of Biphenyl-Based Scaffolds in Organic Chemistry and Materials Science Research

Biphenyls, characterized by two phenyl rings linked by a single bond, are a class of aromatic hydrocarbons that serve as a fundamental building block in a vast array of chemical applications. rsc.orgresearchgate.net Their rigid yet conformationally flexible nature, arising from rotation around the central carbon-carbon bond, imparts unique structural and electronic properties that are highly sought after in various scientific fields. libretexts.org

In the realm of organic synthesis , biphenyl (B1667301) derivatives are pivotal intermediates. researchgate.net The functionalization of the biphenyl core allows for the construction of complex molecules with tailored properties. researchgate.net Cross-coupling reactions, such as the Suzuki and Stille couplings, have become standard methods for the efficient synthesis of substituted biphenyls, enabling the creation of diverse molecular architectures. researchgate.net

In materials science , the biphenyl motif is integral to the design of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. nih.gov Furthermore, the electronic properties of biphenyls make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic characteristics of the biphenyl scaffold through substitution allows for the development of materials with specific charge-transport properties. nih.gov

The table below showcases the properties of some representative biphenyl derivatives, illustrating the versatility of this structural class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Area |

| 4,4'-Biphenol | C₁₂H₁₀O₂ | 186.21 | Polymer synthesis, liquid crystals |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C₁₄H₁₂Cl₂ | 251.15 | Intermediate for fluorescent whitening agents |

| 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | C₁₆H₁₈O₂ | 242.31 | Organic synthesis building block sigmaaldrich.com |

| N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | C₃₈H₃₂N₂ | 516.68 | Organic electronics, hole-transporting materials sielc.com |

Evolution of Research on 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl within Contemporary Chemical Paradigms

A comprehensive survey of publicly accessible scientific databases and chemical literature indicates that dedicated academic research on This compound is conspicuously sparse. While the compound is listed in chemical supplier catalogs, suggesting its synthesis has been achieved, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, or potential applications.

This lack of specific research can be interpreted in several ways. It is possible that the synthesis of this compound is challenging or that its properties have not yet been identified as particularly advantageous for current research trends. The bulky diphenylmethyl substituents at the 4 and 4' positions would significantly influence the molecule's conformation and solubility, potentially limiting its utility in certain applications where more planar or processable materials are required.

The focus of contemporary research on biphenyls has largely been on derivatives with specific electronic or biological activities, such as those used in pharmaceuticals, or materials with optimized charge transport for electronic devices. nih.gov It is plausible that this compound has not yet been targeted for these specific applications.

Scope and Objectives of Academic Inquiry into this compound Systems

The current state of limited knowledge surrounding this compound presents a clear opportunity for novel academic inquiry. The primary objectives of future research on this compound would logically begin with its fundamental characterization.

Key areas for future investigation include:

Synthesis and Optimization: Developing and reporting a robust and scalable synthetic route to this compound would be the foundational step. This would likely involve exploring various cross-coupling strategies.

Structural and Physical Characterization: A thorough analysis of the compound's properties is essential. This would include determining its melting point, solubility in various solvents, and its solid-state structure through techniques like X-ray crystallography. Spectroscopic data (NMR, IR, Mass Spectrometry) would also need to be fully elucidated.

Computational Modeling: Theoretical studies could provide valuable insights into the molecule's conformational preferences, electronic structure, and potential energy landscape for rotation around the biphenyl and diphenylmethyl bonds.

Exploration of Material Properties: Given the bulky nature of the diphenylmethyl groups, this compound could exhibit interesting properties related to molecular packing and amorphous film formation. Investigations into its thermal stability, photophysical properties (absorption and emission spectra), and electrochemical behavior (HOMO/LUMO energy levels) could reveal its potential for applications in materials science, such as in host materials for OLEDs or as components in specialized polymers.

The table below outlines some potential research directions and the key data points that would need to be collected.

| Research Area | Objective | Key Data to Collect |

| Synthetic Chemistry | Develop an efficient synthesis | Reaction conditions, yield, purification methods |

| Structural Analysis | Determine the three-dimensional structure | Single crystal X-ray diffraction data, bond lengths, bond angles, dihedral angles |

| Physical Properties | Characterize fundamental physical constants | Melting point, boiling point, solubility data |

| Spectroscopic Analysis | Obtain a complete spectroscopic profile | ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass spectra |

| Materials Science | Evaluate potential for electronic applications | Thermal stability (TGA), glass transition temperature (DSC), photoluminescence quantum yield, electrochemical potentials |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22515-03-3 |

|---|---|

Molecular Formula |

C38H30 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

1-benzhydryl-4-(4-benzhydrylphenyl)benzene |

InChI |

InChI=1S/C38H30/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,37-38H |

InChI Key |

LOLGQWPPAZJJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bis Diphenylmethyl 1,1 Biphenyl and Its Functionalized Analogues

Historical and Contemporary Approaches to Biphenyl (B1667301) Core Functionalization

The construction of the aryl-aryl bond in biphenyl systems has evolved significantly over the past century. Early methods often required harsh conditions and offered limited scope, while modern catalytic systems provide mild, efficient, and highly versatile pathways to a vast array of functionalized biphenyls.

Historically, the synthesis of biphenyl derivatives relied on a few classical name reactions. The Ullmann reaction, discovered in the early 1900s, involves the copper-promoted coupling of two aryl halide molecules. nih.gov This reaction, while foundational, typically requires high temperatures and has limitations regarding substrate scope and functional group tolerance. nih.gov Another classical approach is the Gomberg-Bachmann reaction, which utilizes the decomposition of a diazonium salt to generate an aryl radical that subsequently reacts with another aromatic compound. While useful for preparing unsymmetrical biphenyls, it often results in modest yields and a mixture of regioisomers.

The advent of transition metal catalysis revolutionized organic synthesis, particularly for the formation of carbon-carbon bonds. rhhz.netnih.gov These methods have largely superseded classical approaches due to their milder reaction conditions, superior functional group compatibility, and higher yields. rhhz.net Palladium, in particular, has emerged as a preeminent catalyst for the construction of aryl-aryl bonds. nih.govresearchgate.net The general mechanism for these reactions involves three key steps: oxidative addition of a low-valent metal catalyst to an aryl halide or pseudohalide, transmetalation with an organometallic coupling partner, and reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.govacs.org

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.ukresearchgate.net The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. gre.ac.ukasianpubs.org The practical advantages of the Suzuki-Miyaura reaction include the use of commercially available and relatively non-toxic organoboron reagents, mild reaction conditions, and broad functional group tolerance. nih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for a wide range of substrates. gre.ac.uknih.gov

Table 1: Selected Conditions for Suzuki-Miyaura Biphenyl Synthesis| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol | 65 | Good to Excellent | nih.gov |

| Aryl Bromide | Aryl Boronic Acid | Pd(dba)₂ / SPhos | K₃PO₄ | Toluene/Water | Reflux | High | nih.gov |

| Aryl Halide | Arylboronic Acid Pinacol Ester | Pd Catalyst | Not Specified | Not Specified | Not Specified | High | gre.ac.uk |

| Aryl Bromide | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous Solvents | Room Temp | Good | researchgate.net |

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions serve as powerful tools for aryl-aryl bond formation. These reactions differ primarily in the nature of the organometallic nucleophile.

Stille Coupling: This reaction utilizes organotin reagents (arylstannanes) as coupling partners. The Stille reaction is known for its tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin compounds and byproducts. nih.gov

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly effective and often exhibits excellent chemo- and regioselectivity. nih.govnih.gov Organozinc compounds are generally more reactive than their organoboron or organotin counterparts.

Hiyama Coupling: This reaction uses organosilane reagents, which are appealing due to their low toxicity, low cost, and high stability. mdpi.com The reaction is typically activated by a fluoride source or a base to generate a hypervalent silicon species that facilitates transmetalation. mdpi.com

Kumada Coupling: As one of the earliest transition-metal-catalyzed cross-coupling reactions, the Kumada coupling employs organomagnesium reagents (Grignard reagents). researchgate.net While powerful, the high reactivity of Grignard reagents can limit functional group compatibility. researchgate.net

A more recent and highly attractive strategy for biphenyl synthesis is direct C-H functionalization (or direct arylation). researchgate.netumich.edu This approach circumvents the need for pre-functionalized starting materials (like halides or organometallics) by directly forming an aryl-aryl bond from two C-H bonds. nih.govresearchgate.net This methodology is highly atom-economical and can significantly shorten synthetic sequences. Palladium catalysis is also central to many C-H functionalization reactions. nih.govresearchgate.net These reactions can be guided by directing groups that coordinate to the metal center, leading to selective functionalization at the ortho position. acs.org More advanced strategies are being developed to achieve functionalization at more remote meta and para positions. researchgate.netnih.gov

Modern Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Targeted Synthesis of 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl and its Precursors

The synthesis of the specific target molecule, this compound, can be envisioned through a multi-step process starting from biphenyl. A key intermediate in this pathway is 4,4'-bis(chloromethyl)-1,1'-biphenyl.

The preparation of 4,4'-bis(chloromethyl)-1,1'-biphenyl is typically achieved via a Blanc chloromethylation reaction of biphenyl. patsnap.comgoogle.com This reaction involves treating biphenyl with a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, commonly zinc chloride. google.comresearchgate.net The reaction proceeds by introducing chloromethyl groups at the electron-rich para positions of the biphenyl core. This intermediate is valuable in the synthesis of fluorescent whitening agents and other chemical products. patsnap.comschultzchem.com

Table 2: Synthesis Conditions for 4,4'-Bis(chloromethyl)-1,1'-biphenyl via Chloromethylation| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Biphenyl | Paraformaldehyde, HCl gas | Zinc Chloride | Petroleum Ether | 25-35 | 22-26 | Not Specified | google.com |

| Biphenyl | Paraformaldehyde, Sulfuryl chloride, Conc. HCl | Zinc Chloride | Cyclohexane, Acetic Acid | Not Specified | Not Specified | High | patsnap.com |

| Biphenyl | Paraformaldehyde, HCl | Zinc Chloride, Tetrabutylammonium bromide (PTC) | Petroleum Ether | 30 | 24 | 82 | researchgate.net |

Following the synthesis of the 4,4'-bis(chloromethyl)-1,1'-biphenyl precursor, the final step to obtain this compound would be a double Friedel-Crafts alkylation. In this proposed step, the bis(chloromethyl) intermediate would be reacted with a large excess of benzene (B151609), which serves as both the reactant and the solvent. A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), would be required to catalyze the alkylation at both benzylic positions, replacing the chlorine atoms with phenyl groups to yield the final target compound.

Methods for Introducing Diphenylmethyl Moieties onto Biphenyl Frameworks

The introduction of diphenylmethyl groups onto a biphenyl scaffold is typically achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. In the context of synthesizing this compound, the key intermediate, 4,4'-bis(chloromethyl)-1,1'-biphenyl, serves as the alkylating agent.

The reaction proceeds by treating 4,4'-bis(chloromethyl)-1,1'-biphenyl with an excess of benzene, which acts as both the reactant and the solvent, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst activates the chloromethyl groups, facilitating the formation of a carbocation intermediate which is then attacked by the electron-rich benzene ring. This process occurs at both chloromethyl sites on the biphenyl core to yield the final product.

Preparation of Key Intermediates, e.g., 4,4'-Bis(chloromethyl)-1,1'-biphenyl, via Blanc Chloromethylation and Solvent System Optimization

The precursor, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is a crucial intermediate in the synthesis of various chemical compounds, including fluorescent whitening agents and pharmaceutical intermediates. patsnap.comschultzchem.com It is commonly synthesized via the Blanc chloromethylation of biphenyl. This reaction involves treating biphenyl with formaldehyde (often in the form of paraformaldehyde) and hydrogen chloride gas in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). researchgate.net

The optimization of the solvent system is critical for achieving high yields and purity of the desired product while minimizing the formation of by-products. Various solvent systems have been investigated to improve the efficiency and safety of the chloromethylation process.

Table 1: Comparison of Solvent Systems for the Preparation of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Petroleum Ether | ZnCl₂/Tetrabutylammonium bromide | 30 | 24 | 82 | 97 | google.com |

| Cyclohexane/Acetic Acid | ZnCl₂ | Not Specified | Not Specified | High | High | patsnap.com |

| Chlorobenzene/Formic Acid | ZnCl₂ | 25-55 | 28 | 84.1 | 99.26 | youtube.com |

| Toluene/Isooctanoic Acid | ZnCl₂ | 40-65 | 30 | 83.5 | 99.17 | youtube.com |

The selection of the solvent can influence the solubility of reactants, the reaction rate, and the ease of product isolation. For instance, the use of a novel solvent system comprising chlorobenzene and formic acid has been shown to produce high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl with a yield of over 80%. youtube.com Similarly, a system of toluene and isooctanoic acid also provides high yield and purity. youtube.com The use of phase-transfer catalysts, such as tetrabutylammonium bromide, in conjunction with solvents like petroleum ether, has also been demonstrated to be effective. google.com

Multi-Step Synthetic Sequences and Reaction Condition Optimization

Step 1: Blanc Chloromethylation of Biphenyl

As detailed in the previous section, the synthesis of the 4,4'-bis(chloromethyl)-1,1'-biphenyl intermediate requires careful control of reaction parameters. Key variables for optimization include the molar ratios of reactants (biphenyl, paraformaldehyde, zinc chloride), reaction temperature, and reaction time. google.com For example, one optimized procedure uses a molar ratio of biphenyl to zinc chloride to paraformaldehyde of 1:1:2.5 at a temperature of 30°C for 24 hours. google.com

Step 2: Friedel-Crafts Alkylation

The subsequent Friedel-Crafts alkylation of 4,4'-bis(chloromethyl)-1,1'-biphenyl with benzene is catalyzed by a Lewis acid. The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation electrophile from the alkyl halide and the Lewis acid catalyst. chemguide.co.ukchemguide.co.uk This electrophile is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity.

Optimization of this step involves selecting the appropriate Lewis acid catalyst (e.g., AlCl₃, FeCl₃), controlling the reaction temperature to prevent side reactions, and using a sufficient excess of benzene to drive the reaction to completion and minimize polyalkylation of the benzene reactant.

The development of multi-step continuous flow processes for pharmaceutical synthesis offers insights into the potential for optimizing such sequences. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and safety.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Biphenyl derivatives can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. This phenomenon is particularly relevant for biphenyls with bulky substituents in the ortho positions. While this compound itself does not have ortho substituents and thus does not exhibit stable atropisomerism, its functionalized derivatives with appropriate substitution patterns can be chiral.

Development of Methods for Accessing Optically Active Biphenyl Derivatives

The synthesis of optically active biphenyl derivatives is an area of significant research interest due to their applications as chiral ligands and catalysts. The key to achieving optical activity in biphenyl systems is to introduce bulky groups at the ortho positions of the biphenyl core, which creates a high enough energy barrier to prevent free rotation around the pivotal C-C bond.

Methods for accessing optically active biphenyls generally fall into two categories:

Chiral Resolution: This involves the separation of a racemic mixture of biphenyl enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Optically active biphenyl derivatives themselves can also be used as resolving agents.

Asymmetric Synthesis: This involves the direct synthesis of a single enantiomer of the biphenyl derivative. This can be accomplished using chiral catalysts or auxiliaries that control the stereochemistry of the biphenyl-forming reaction, such as a Suzuki coupling.

Chiral Induction and Amplification in Biphenyl Systems

Chiral induction in biphenyl systems refers to the transfer of chirality from a stereogenic center to the biphenyl axis. This "central-to-axial" chirality induction can occur when a chiral moiety is attached to the biphenyl framework. The presence of the chiral center can favor one of the two possible atropisomeric conformations of the biphenyl, leading to an excess of one enantiomer.

Chiral amplification is a phenomenon where a small initial enantiomeric excess in a system is significantly increased. In the context of biphenyl systems, this has been observed in polymeric structures where a small number of chiral units can influence the helicity of the entire polymer chain. This can lead to a large enhancement of the chiroptical properties of the material.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can help to reduce the environmental impact of the manufacturing process. The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.

Key areas for the application of green chemistry principles in this synthesis include:

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize the formation of by-products is a core principle of green chemistry. The recycling of by-products from the chloromethylation reaction can also contribute to waste reduction.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Friedel-Crafts and chloromethylation reactions, being substitution reactions, have inherent limitations in atom economy due to the formation of by-products like HCl.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Research into novel and greener solvent systems for the Blanc chloromethylation, such as avoiding the use of low-boiling point and hazardous solvents, is an important step. youtube.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the Blanc chloromethylation and Friedel-Crafts alkylation steps utilize catalysts. The development of more efficient and recyclable catalysts can further enhance the greenness of the synthesis. For example, the use of a recyclable temperature-dependent phase-separation system with a dicationic acidic ionic liquid has been reported for the chloromethylation of biphenyl.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can reduce energy consumption. The chloromethylation of biphenyl can be carried out at relatively low temperatures. google.com

By considering these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Advanced Spectroscopic and Structural Characterization Techniques for 4,4 Bis Diphenylmethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex. The protons of the central biphenyl (B1667301) unit would likely appear as a set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The extensive phenyl rings of the diphenylmethyl substituents would produce a series of overlapping multiplets in the aromatic region, typically between 7.0 and 7.5 ppm. A key signal would be the methine proton (-CH) of the diphenylmethyl group, which would appear as a singlet further downfield, its chemical shift influenced by the four adjacent phenyl rings. For comparison, the aromatic protons in unsubstituted biphenyl appear as multiplets between 7.16 and 7.43 ppm. In 4,4'-dimethylbiphenyl (B165725), the aromatic protons show two distinct doublets at approximately 7.47 and 7.23 ppm, while the methyl protons give a singlet around 2.38 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information on the carbon framework. It would be expected to show distinct signals for the different types of carbon atoms: the quaternary carbons of the biphenyl linkage, the substituted and unsubstituted carbons of all phenyl rings, and the methine carbon of the diphenylmethyl group. The chemical shifts of the biphenyl carbons are sensitive to the substituent at the 4 and 4' positions. For instance, in 4,4'-difluoro-1,1'-biphenyl, the carbon atoms directly bonded to fluorine show a large chemical shift due to the high electronegativity of the fluorine atom. rsc.org For this compound, the bulky, electron-donating diphenylmethyl group would influence the electronic environment and thus the chemical shifts of the biphenyl carbons.

Table 1: Expected ¹H and ¹³C NMR Data for a Generic 4,4'-Disubstituted Biphenyl System This table is illustrative and based on data for related compounds like 4,4'-dimethylbiphenyl and 4-fluoro-1,1'-biphenyl. rsc.orgrsc.org

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Biphenyl H (ortho to substituent) | ~7.4-7.6 (d) | ~128-130 |

| Biphenyl H (meta to substituent) | ~7.2-7.4 (d) | ~126-128 |

| Biphenyl C (ipso-carbon) | - | ~135-145 |

| Biphenyl C (quaternary) | - | ~138-142 |

| Substituent Protons/Carbons | Dependent on the group | Dependent on the group |

For a molecule with numerous aromatic protons leading to significant signal overlap in the 1D spectrum, two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and spatial relationships. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds (²JHH, ³JHH). oxinst.com For this compound, COSY would be crucial for identifying the coupling between the ortho and meta protons on each of the phenyl rings, helping to delineate the individual spin systems within the complex aromatic region. longdom.orgoxinst.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. youtube.comlibretexts.org This means that a cross-peak can be observed between any two protons within the same coupled network, even if they are not directly coupled. This would be particularly useful in differentiating the protons of the central biphenyl core from those of the pendant phenyl rings. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of through-bond connectivity. longdom.org For a sterically hindered molecule like this compound, ROESY would be invaluable for determining the three-dimensional conformation in solution. It could reveal spatial proximities between the protons of the diphenylmethyl groups and the protons of the biphenyl core, providing insights into the rotational barriers and preferred dihedral angle between the two central phenyl rings.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

While a specific IR spectrum for this compound is not available in the searched literature, its characteristic absorption bands can be predicted. The spectrum would be dominated by absorptions corresponding to the vibrations of the aromatic rings and the C-H bonds.

Table 2: Predicted Characteristic IR Absorption Bands Based on general data for aromatic hydrocarbons and biphenyls. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H stretching | Medium to Weak |

| ~1600, ~1580, ~1500 | Aromatic C=C ring stretching | Medium to Strong |

| ~1450 | Aromatic C=C ring stretching | Medium |

| 850-800 | C-H out-of-plane bending (para-disubstitution) | Strong |

| Below 800 | C-H out-of-plane bending (monosubstitution) | Strong |

The C-H stretching vibrations of the numerous aromatic rings would appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the C-H out-of-plane bending would be particularly informative. A strong absorption in the 850-800 cm⁻¹ range would be indicative of the 1,4-disubstitution pattern of the central biphenyl core.

Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and symmetric molecular features, making it an excellent complementary technique to IR spectroscopy for studying biphenyl systems. spectroscopyonline.com The Raman spectrum of a biphenyl derivative is often characterized by a strong band corresponding to the inter-ring C-C stretching vibration, which is sensitive to the dihedral angle between the two phenyl rings. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrometry technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine its exact molecular mass. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₄₀H₃₄.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be influenced by the stability of the aromatic rings and the relative weakness of the bonds connecting the bulky substituents to the biphenyl core. Aromatic compounds typically show a prominent molecular ion peak due to their stability. nist.gov For sterically hindered biphenyls, fragmentation can be influenced by the "ortho effect," though this is not directly applicable to this para-substituted isomer. nih.gov

A likely and significant fragmentation pathway would involve the cleavage of the C-C bond between the biphenyl core and the diphenylmethyl group, leading to the formation of a stable diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167. The loss of one of the diphenylmethyl groups from the molecular ion would result in a significant fragment. Subsequent fragmentations would involve the loss of phenyl groups or smaller fragments from the biphenyl core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within sub-parts-per-million (ppm) levels, allowing for the confident assignment of a molecular formula. longdom.org For this compound (Molecular Formula: C₃₈H₃₀), the exact mass can be calculated and compared against the experimentally determined mass. This high degree of accuracy is essential for distinguishing the target compound from other molecules with similar nominal masses. HRMS is widely applied in pharmaceutical analysis, metabolomics, and proteomics for its precision. longdom.org

| Parameter | Theoretical Value | Observed Value (Example) | Reference |

| Molecular Formula | C₃₈H₃₀ | N/A | clearsynth.com |

| Calculated Exact Mass | 486.2348 | N/A | |

| Ion (e.g., [M+H]⁺) | 487.2426 | N/A |

No specific experimental HRMS data for this compound was found in the search results. The table reflects theoretical values based on its chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample, making it highly suitable for assessing the purity of this compound. In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrometer generates a fragmentation pattern (mass spectrum) for the eluted compound, which serves as a molecular fingerprint. researchgate.netresearchgate.net The purity of a this compound sample can be determined by the relative area of its corresponding peak in the total ion chromatogram. The method can also identify and quantify trace-level impurities, such as starting materials or by-products from its synthesis. nih.gov

| Analytical Parameter | Description | Typical Value/Observation | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | N/A | researchgate.netnih.gov |

| Purpose | Purity assessment, impurity identification | N/A | nih.gov |

| Key Data Output | Total Ion Chromatogram, Mass Spectrum | N/A | researchgate.net |

Specific GC-MS chromatograms or mass spectra for this compound were not available in the search results. The table outlines the general application of the technique.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into molecular conformation and packing.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) analysis allows for the elucidation of the molecular structure of this compound and its derivatives at an atomic level. yale.edu By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically reconstructed into a model of the electron density, revealing bond lengths, bond angles, and torsion angles. For biphenyl derivatives, a key structural parameter is the torsion angle between the two phenyl rings of the biphenyl core. This angle can vary significantly; for instance, in one derivative, the biphenyl system is twisted with a dihedral angle of 26.57 (6)°, while in another, the rings are coplanar due to crystallographic symmetry. nih.gov In the crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the arene rings of the biphenyl moiety are tilted at an angle of 24.3 (1)°. nih.gov The study of such derivatives provides a framework for understanding the potential conformations of this compound. researchgate.net

| Crystal Data Parameter | Example: Derivative 1 | Example: Derivative 2 | Reference |

| Compound | 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | nih.gov |

| Crystal System | N/A | N/A | nih.gov |

| Space Group | N/A | N/A | nih.gov |

| Biphenyl Dihedral Angle | 26.57 (6)° | Coplanar (inversion center) | nih.gov |

Specific crystallographic data for this compound was not found. The table presents data for related biphenyl derivatives to illustrate the type of information obtained from SCXRD.

Chromatographic Techniques for Purification and Analytical Separation

Chromatographic methods are indispensable for both the purification of this compound and its analytical assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. nih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, would be suitable for separating the main compound from non-polar and semi-polar impurities. The purity is calculated based on the area percentage of the main peak detected, typically by a UV detector.

While this compound is an achiral molecule, HPLC is crucial for determining the enantiomeric excess (e.e.) of chiral derivatives or related chiral compounds. uma.es This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govelte.hu Alternatively, pre-column derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column. nih.gov The combination of HPLC with a chiroptical detector, such as a circular dichroism (CD) detector, can also be used to determine enantiomeric purity, sometimes without baseline separation. uma.esnih.gov

| HPLC Method Parameter | Purity Analysis (Typical) | Enantiomeric Excess (General) | Reference |

| Stationary Phase | Reversed-Phase (e.g., C18) | Chiral Stationary Phase (CSP) | nih.govelte.hu |

| Mobile Phase | Acetonitrile/Water Gradient | Polar Organic (e.g., Methanol w/ modifier) | nih.govelte.hu |

| Detector | UV-Vis | UV-Vis, Circular Dichroism (CD) | nih.govnih.gov |

| Purpose | Quantify impurities | Determine ratio of enantiomers | nih.govuma.es |

Column Chromatography and Filtration Techniques in Product Isolation

The isolation and purification of the final product, this compound, from the crude reaction mixture is a critical step to ensure high purity. This process typically involves a combination of extraction, filtration, and column chromatography techniques. These methods are standard in organic synthesis for the separation of the desired compound from unreacted starting materials, catalysts, and byproducts.

Following the completion of the synthesis, the reaction mixture is typically cooled to room temperature. The workup procedure often begins with the addition of water and an organic solvent, such as ethyl acetate (B1210297) (EtOAc). rsc.org This two-phase system allows for the extraction of the organic compounds, including the target molecule, into the organic layer, while inorganic salts and other water-soluble impurities are partitioned into the aqueous layer. The aqueous layer is often extracted multiple times with the organic solvent to maximize the recovery of the product. rsc.org

After extraction, the combined organic layers are dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. rsc.org The drying agent is then removed by filtration. This initial filtration is a form of solid-liquid separation that clarifies the organic solution containing the crude product.

The primary method for purifying the crude this compound is column chromatography. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.

Column Chromatography Parameters:

For the purification of biphenyl derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. rsc.orgnih.gov The mobile phase, or eluent, is carefully chosen to achieve optimal separation. A typical eluent system for compounds of this nature is a mixture of a non-polar solvent and a slightly more polar solvent. For instance, a gradient or isocratic system of hexane (B92381) and ethyl acetate is frequently used. nih.gov The separation is based on the principle that less polar compounds will travel through the polar silica gel column more quickly with the non-polar mobile phase, while more polar impurities will be retained on the column for longer.

Detailed findings from related biphenyl derivative purifications suggest the following parameters are effective:

| Parameter | Description | Common Application |

| Stationary Phase | A solid adsorbent material packed into the column. | Silica Gel rsc.orgnih.gov |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | Hexane/Ethyl Acetate mixtures nih.gov |

| Technique | The method of applying the mobile phase. | Flash Chromatography nih.gov or Gravity Column Chromatography |

The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of the fractions is monitored, often by thin-layer chromatography (TLC), to identify those containing the pure desired product.

In some instances, particularly if the crude product solidifies upon concentration of the organic extracts, recrystallization can be employed as an alternative or additional purification step. This involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The purified solid is then collected by filtration.

Theoretical and Computational Investigations of 4,4 Bis Diphenylmethyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of complex organic molecules from first principles. For a molecule like 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl, these methods can provide invaluable insights into its three-dimensional structure, stability, and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Conformation

Density Functional Theory (DFT) is a robust and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.com For this compound, DFT calculations, often employing functionals like B3LYP and a suitable basis set (e.g., 6-31G(d) or larger), would be performed to find the minimum energy conformation. jcsp.org.pkichem.md

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| Biphenyl (B1667301) Dihedral Angle (C1-C1'-C_ipso-C_ipso) | Expected to be significantly non-planar (>45°) |

| C-C bond length (biphenyl bridge) | ~1.49 Å |

| C-C bond length (phenyl rings) | ~1.39 - 1.41 Å |

| C-H bond length | ~1.09 Å |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations on the target molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl and phenyl rings, while the LUMO might also be distributed across the π-conjugated system. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic transitions. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These values are estimations based on similar aromatic compounds and require specific calculations for confirmation.

Topological Studies (ELF, LOL, ALIE, RDG) for Bonding Characteristics

To gain a deeper understanding of the chemical bonding within this compound, various topological analysis methods would be employed. These techniques analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a visual representation of electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores.

Average Localized Ionization Energy (ALIE) helps to identify the regions of a molecule that are most susceptible to electrophilic attack.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and steric clashes, which are expected to be significant in this sterically crowded molecule.

These studies would reveal the intricate details of the electronic structure and bonding patterns that govern the molecule's properties.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.net By transforming the calculated wave function into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs), NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

For this compound, NBO analysis would be used to:

Determine the natural atomic charges on each atom, providing insight into the molecule's polarity.

Analyze the hybridization of the carbon atoms in the biphenyl and phenyl rings.

Photophysical Properties and Electronic Transitions

The study of photophysical properties is essential for understanding how a molecule interacts with light, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. nih.gov By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible range.

For this compound, TD-DFT calculations would likely predict absorptions corresponding to π-π* transitions within the extensive aromatic system. The calculated spectrum would show the expected absorption bands and their corresponding oscillator strengths, which relate to the intensity of the absorption. These theoretical predictions could then be compared with experimental data to validate the computational model. The bulky substituents may cause a shift in the absorption maxima compared to a simple biphenyl molecule due to their electronic and steric effects.

Table 3: Predicted UV-Visible Absorption Data for this compound from TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 280 - 320 | > 0.1 | HOMO → LUMO (π-π) |

| S0 → S2 | 240 - 270 | > 0.1 | HOMO-1 → LUMO (π-π) |

Note: This table presents hypothetical data. Actual calculations would be necessary to determine the precise absorption characteristics.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon of significant interest in materials science, particularly for applications in organic electronics. In donor-acceptor systems, ICT involves the photoinduced transfer of an electron from an electron-donating moiety to an electron-accepting moiety within the same molecule. For this compound, the biphenyl core and the diphenylmethyl groups are both primarily hydrocarbon-based and not strong electron donors or acceptors in their ground state.

However, theoretical studies on other biphenyl derivatives show that substitution can induce ICT character. For instance, in systems where biphenyl is substituted with strong electron-donating and electron-withdrawing groups, significant ICT can be observed upon photoexcitation. While the diphenylmethyl group is not a classical strong donor, the phenyl rings attached to the methylene (B1212753) carbons can participate in delocalization of charge. A computational study would be necessary to determine the extent, if any, of charge transfer between the biphenyl core and the diphenylmethyl substituents in an excited state. Such a study would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the energies and characters of the excited states and to map the electron density distribution changes upon excitation.

Computational Studies of Reactivity and Reaction Mechanisms

Mechanistic Pathways of Functionalization Reactions

Computational studies are instrumental in elucidating the mechanistic pathways of chemical reactions, including the functionalization of aromatic compounds. For this compound, functionalization could occur at several positions, including the biphenyl rings or the phenyl rings of the diphenylmethyl groups.

The reactivity of biphenyl itself has been computationally studied, and it is known to undergo electrophilic substitution reactions. The presence of the diphenylmethyl groups at the 4 and 4' positions would direct further substitution. Computational modeling, likely using Density Functional Theory (DFT), could predict the most favorable sites for electrophilic attack by calculating the distribution of frontier molecular orbitals (HOMO and LUMO) and generating molecular electrostatic potential (MEP) maps. These calculations would reveal the regions of highest electron density, which are most susceptible to electrophilic attack.

Furthermore, the benzylic hydrogens of the diphenylmethyl groups are potential sites for radical abstraction, leading to the formation of a stable diphenylmethyl radical. The stability of this radical is due to the extensive delocalization of the unpaired electron over the two phenyl rings. Computational methods could be employed to calculate the bond dissociation energy of the C-H bond at the methylene bridge to quantify its susceptibility to radical reactions.

Investigation of Stereoerror Formation Mechanisms in Polymerization Catalysis

While there is no specific information on the use of this compound in polymerization catalysis, computational studies are a key tool for understanding stereoerror formation in such processes. If this molecule were to be used as a ligand for a metal catalyst, for example, its conformational dynamics and steric bulk would play a crucial role in controlling the stereochemistry of the polymerization.

Computational modeling could be used to investigate the interaction of the ligand-metal complex with the growing polymer chain. By calculating the energy barriers for different modes of monomer insertion, it would be possible to identify the pathways that lead to the desired stereoregular polymer and those that result in stereoerrors. These calculations would provide insights into how the shape and flexibility of the diphenylmethyl groups influence the facial selectivity of monomer coordination and insertion.

Computational Modeling of Conformational Preferences and Dynamics

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the two phenyl rings of the biphenyl core and the rotations of the diphenylmethyl groups.

Computational studies on biphenyl and its derivatives have shown that the equilibrium dihedral angle between the two phenyl rings is a balance between steric hindrance of the ortho hydrogens and the electronic stabilization of a planar conformation that maximizes π-conjugation. For unsubstituted biphenyl, this angle is typically calculated to be around 40-45 degrees. The bulky diphenylmethyl groups at the 4 and 4' positions are not expected to significantly alter this inter-ring dihedral angle as they are not in close proximity to the ortho positions.

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational dynamics of this compound in different environments (e.g., in solution or in the solid state). A study on a closely related compound, 4,4'-bis(diphenylhydroxymethyl)biphenyl, used MD simulations to investigate its dynamics within a host-guest system. nih.gov These simulations revealed the thermal motion and reorientation of the molecule. Similar studies on the title compound would elucidate the range of accessible conformations and the timescales of conformational changes.

Table 1: Calculated Conformational Data for Biphenyl Derivatives (Illustrative)

| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | B3LYP/6-311++G(d,p) | 44.3 | ~2.0 | General knowledge from multiple studies |

| 2,2'-dimethylbiphenyl | B3LYP/6-31G(d) | 69.8 | 18.5 | Based on similar system studies |

| 4,4'-difluorobiphenyl | B3LYP/6-31G(d) | 41.5 | Not reported | Based on similar system studies |

This table is illustrative and based on data for related biphenyl compounds to demonstrate the type of information that would be obtained from a computational study of this compound.

Predictive Modeling for Derivatives and Analogs with Tailored Properties

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) or machine learning approaches, is a powerful tool for designing new molecules with desired characteristics. While no specific predictive models for derivatives of this compound have been reported, the general principles can be applied.

By systematically modifying the structure of this compound in silico—for example, by introducing different substituent groups on the phenyl rings—and calculating their electronic and structural properties using high-throughput computational methods, a dataset could be generated. This dataset could then be used to train a model that correlates structural features with properties of interest, such as electronic band gap, solubility, or thermal stability.

For instance, if the goal were to design a derivative with a smaller HOMO-LUMO gap for potential use in organic semiconductors, the model could predict which substituents would be most effective in achieving this. This approach would significantly accelerate the discovery of new materials by prioritizing the synthesis of the most promising candidates.

Structure Property Relationships in 4,4 Bis Diphenylmethyl 1,1 Biphenyl Systems

Influence of Molecular Conformation on Electronic and Optical Properties

The conformation of biphenyl (B1667301) systems, characterized by the torsion angle between the two phenyl rings, is a critical determinant of their electronic and optical properties. In an unsubstituted biphenyl, steric hindrance between the ortho-hydrogens of the two rings leads to a non-planar, twisted conformation in the ground state. libretexts.org This twisting disrupts the π-conjugation across the biphenyl core, which in turn influences the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic and optical properties are intrinsically linked to the molecular conformation. A more planar conformation generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, a more twisted conformation increases the HOMO-LUMO gap, causing a blue-shift. Studies on substituted biphenyls have shown that electron-donating groups can lead to longer absorption and emission wavelengths, while electron-withdrawing groups can have the opposite effect. nih.gov For instance, in a series of 4,4'-bis-(2-(substituted-styryl))biphenyls, substituents like -OCH3 and -N(CH3)2 caused a bathochromic shift in both absorption and emission maxima. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also sensitive to molecular conformation and the rigidity of the molecular structure. Compounds that are more rigid and have less conformational freedom tend to exhibit higher quantum yields.

| Property | Influence of Conformation |

| HOMO-LUMO Gap | Decreases with increasing planarity |

| Absorption Wavelength (λmax) | Red-shifts with increasing planarity |

| Emission Wavelength (λem) | Red-shifts with increasing planarity |

| Fluorescence Quantum Yield | Generally increases with molecular rigidity |

Role of Substituent Electronic and Steric Effects on Molecular Characteristics

The introduction of substituents onto the biphenyl or the peripheral phenyl rings of the 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl framework can profoundly alter its molecular characteristics through a combination of electronic and steric effects.

Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups modify the electron density distribution within the molecule, thereby influencing its reactivity, electronic properties, and intermolecular interactions.

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): These groups increase the electron density of the aromatic system, which generally raises the energy of the HOMO. This can lead to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. nih.gov

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the aromatic system, typically lowering the energy of the LUMO. This can also lead to a smaller HOMO-LUMO gap and a red-shift in the optical spectra. nih.gov

The position of the substituent is also crucial. Substituents at the para-position of the peripheral phenyl rings would have a more pronounced electronic effect on the biphenyl core compared to those at the meta-position due to more effective resonance delocalization.

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which influences the molecular conformation, particularly the torsion angle of the biphenyl unit and the rotation of the peripheral phenyl rings.

Ortho-Substituents: Bulky groups at the ortho-positions of the biphenyl core can significantly increase the rotational barrier around the central C-C bond, leading to stable atropisomers (conformational isomers that are stable enough to be isolated). libretexts.orgslideshare.net This increased steric hindrance forces a larger dihedral angle between the phenyl rings, disrupting π-conjugation and leading to a blue-shift in the electronic spectra.

The interplay of electronic and steric effects is often complex. For instance, a bulky electron-donating group might be expected to cause a red-shift due to its electronic nature, but its steric bulk could force a more twisted conformation, leading to a counteracting blue-shift.

| Substituent Type | Electronic Effect | Steric Effect | Impact on Molecular Characteristics |

| Electron-Donating | Increases HOMO energy | Dependent on size | Red-shift in spectra, increased reactivity towards electrophiles |

| Electron-Withdrawing | Decreases LUMO energy | Dependent on size | Red-shift in spectra, increased reactivity towards nucleophiles |

| Bulky Ortho Groups | Minimal direct electronic effect | Increases biphenyl torsion angle | Blue-shift in spectra, potential for atropisomerism |

Relationship between Molecular Architecture and Supramolecular Assembly Behavior

The molecular architecture of this compound and its derivatives is a key determinant of their self-assembly into ordered supramolecular structures. The shape, symmetry, and nature of intermolecular interactions all play a crucial role in dictating the packing of molecules in the solid state, which in turn governs the material's bulk properties.

The large, propeller-like shape of the diphenylmethyl groups provides a significant steric presence that influences how the molecules arrange themselves. In the solid state, these bulky groups can prevent close packing of the biphenyl cores, potentially leading to the formation of porous structures or inclusion complexes where solvent molecules can be trapped within the crystal lattice. nih.gov

The assembly process is driven by a combination of non-covalent interactions, including:

π-π Stacking: The aromatic rings of the biphenyl core and the peripheral phenyl groups can engage in π-π stacking interactions, which are attractive, non-covalent interactions that contribute to the stability of the assembled structure.

van der Waals Forces: These are ubiquitous, weak, short-range electrostatic attractions between uncharged molecules. The large surface area of this compound allows for significant van der Waals interactions.

Hydrogen Bonding: While the parent molecule does not have classical hydrogen bond donors or acceptors, the introduction of functional groups such as hydroxyl (-OH) or carboxyl (-COOH) can introduce strong, directional hydrogen bonding that can direct the self-assembly process. For example, in a related system, 4,4'-bis(diphenylhydroxymethyl)biphenyl, hydrogen bonding plays a key role in the formation of aggregates. nih.gov

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. These interactions can be significant in organizing the molecules in the crystal lattice.

| Architectural Feature | Influence on Supramolecular Assembly |

| Bulky Diphenylmethyl Groups | Can create voids and porous structures |

| Aromatic Rings | Promote π-π stacking interactions |

| Functional Groups (-OH, -COOH, etc.) | Introduce directional hydrogen bonding |

| Overall Molecular Shape | Dictates the packing efficiency and resulting morphology |

Chirality Transfer and Control within this compound Frameworks

Chirality, or "handedness," is a fundamental property in chemistry and materials science. In biphenyl systems, chirality can arise from the restricted rotation around the central C-C single bond, a phenomenon known as atropisomerism. youtube.com When bulky substituents are present in the ortho positions of the biphenyl ring, the rotation is hindered to such an extent that two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated. libretexts.orgslideshare.net

While the parent this compound is not chiral, the introduction of appropriate substituents, particularly at the positions ortho to the biphenyl linkage, could induce atropisomerism. The control of this axial chirality is a significant area of research.

Chirality Transfer: If a chiral center is introduced into the substituent groups, for example, by using a chiral starting material to synthesize the diphenylmethyl groups, it is possible for the chirality of that center to influence the preferred rotational direction of the biphenyl axis, leading to a diastereomeric excess of one atropisomer. This process is known as chirality transfer. The efficiency of this transfer would depend on the proximity of the chiral center to the biphenyl axis and the nature of the covalent and non-covalent interactions between the chiral substituent and the biphenyl core.

Control of Chirality: The synthesis of a single enantiomer of a chiral biphenyl derivative is a significant challenge. Strategies to achieve this include:

Chiral Resolution: Separation of a racemic mixture of atropisomers using a chiral resolving agent or chiral chromatography.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other during the synthesis of the biphenyl framework or the introduction of the bulky ortho-substituents.

Dynamic Kinetic Resolution: Combining a rapid racemization of the atropisomers with a kinetic resolution step that selectively reacts with one enantiomer.

The ability to control the chirality of these frameworks is crucial for applications in areas such as asymmetric catalysis, chiral recognition, and chiroptical materials.

| Concept | Description | Relevance to this compound |

| Atropisomerism | Chirality arising from restricted rotation about a single bond. youtube.com | Can be induced by introducing bulky ortho-substituents. |

| Chirality Transfer | The influence of a chiral center on the stereochemistry of another part of the molecule. | A chiral substituent could induce a preferred atropisomeric conformation. |

| Chiral Control | The ability to selectively synthesize one enantiomer of a chiral molecule. | Essential for applications requiring enantiomerically pure materials. |

Correlating Computational Predictions with Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecular systems. researchgate.netresearchgate.net By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into its electronic structure, geometry, and various spectroscopic and chemical properties.

In the context of this compound systems, DFT calculations can be used to:

Predict Molecular Geometries: Determine the most stable conformation, including the biphenyl dihedral angle and the orientation of the substituent groups. These predicted geometries can be compared with experimental data from X-ray crystallography.

Calculate Electronic Properties: Predict HOMO and LUMO energy levels, the HOMO-LUMO gap, and the distribution of electron density within the molecule. These values can be correlated with experimental electrochemical measurements and UV-Vis absorption spectra.

Simulate Spectroscopic Data: Predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. Comparing these simulated spectra with experimental data can aid in the structural elucidation and characterization of new compounds.

Investigate Reaction Mechanisms and Barriers: Calculate the energy barriers for processes such as rotation around the biphenyl bond (racemization of atropisomers). These calculated barriers can be compared with experimentally determined values from dynamic NMR studies. researchgate.net

The synergy between computational predictions and experimental observations is crucial for a comprehensive understanding of structure-property relationships. For instance, DFT calculations can help to rationalize experimentally observed trends in the optical properties of a series of substituted biphenyls by providing a detailed picture of how the substituents affect the electronic structure. ichem.md Similarly, discrepancies between predicted and experimental data can highlight the importance of factors not included in the computational model, such as solvent effects or solid-state packing forces, leading to a more refined understanding of the system.

Studies on various biphenyl derivatives have demonstrated good agreement between DFT-calculated properties and experimental results. For example, in a study of 4,4'-dimethoxy-1,1-biphenyl, DFT calculations were used to optimize the molecular structure and analyze the frontier molecular orbitals, showing good correlation with the experimental X-ray structure. niscpr.res.in

| Computational Prediction (DFT) | Experimental Correlation |

| Optimized Molecular Geometry | X-ray Crystallography |

| HOMO/LUMO Energies | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Simulated IR/NMR/UV-Vis Spectra | Experimental IR/NMR/UV-Vis Spectroscopy |

| Rotational Energy Barriers | Dynamic NMR Spectroscopy |

Applications of 4,4 Bis Diphenylmethyl 1,1 Biphenyl in Advanced Chemical Systems

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry rely on non-covalent interactions to construct large, well-defined structures from smaller molecular components. The process of self-assembly, central to this field, allows for the spontaneous organization of molecules into ordered aggregates. nih.gov The rigid biphenyl (B1667301) scaffold of 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl and its derivatives is frequently exploited as a "supramolecular synthon"—a structural unit whose intermolecular interactions are predictable and reliable for building complex architectures. researchgate.net

Molecular dynamics studies on related compounds, such as 4,4'-bis(diphenylhydroxymethyl)biphenyl, have provided insights into the formation of host-guest systems. These studies reveal how the molecule can form hydrogen-bonded aggregates with guest molecules like acetone, demonstrating the role of specific interactions in the self-assembly process. nih.gov This fundamental understanding of dynamic processes is critical for designing and controlling the behavior of these complex molecular systems for applications in selective binding and reaction chemistry. nih.gov

Coordination-driven self-assembly is a powerful method for creating discrete and polymeric supramolecular structures, including metallacycles and coordination polymers. nih.govsemanticscholar.org This approach utilizes the predictable bonding between metal ions (acceptors) and organic ligands (donors) to build large, well-defined architectures. nih.govsemanticscholar.org

Derivatives of the 1,1'-biphenyl core are effective ligands in these systems. Research has demonstrated the stepwise synthesis of mixed-ligand tetranuclear supramolecular coordination complexes using a Pt(II)-p-biphenyl moiety and 4,4'-bipyridine (B149096) derivatives. nih.govmdpi.com This method allows for the controlled formation of non-symmetric rectangular metallacycles, which would be difficult to achieve through spontaneous self-assembly. mdpi.com In these structures, the biphenyl unit acts as a rigid side of the rectangle, bridging two platinum atoms. nih.gov The steric interactions between the biphenyl rings and other ligands influence the final twisted orientation within the metallacycle. nih.gov The study of such systems is essential for developing new materials with unique photophysical or catalytic properties. mdpi.com

Table 1: Characteristics of a Pt(II)-p-Biphenyl Supramolecular Coordination Complex

| Property | Description | Reference |

|---|---|---|

| Structure Type | Tetranuclear Supramolecular Coordination Complex (SCC) | nih.govmdpi.com |

| Shape | Non-symmetric Rectangle / Metallacycle | mdpi.com |

| Metal Center | Platinum(II) | nih.govmdpi.com |

| Bridging Ligands | p-Biphenyl (bph²⁻) and 4,4'-bipyridine derivatives | nih.gov |

| Synthesis Method | Stepwise synthesis, allowing for isolation of intermediates | mdpi.com |

| Key Feature | The biphenyl ligand forms a rigid side of the rectangular metallacycle. | nih.gov |

The generation of chirality in supramolecular systems is of significant interest for applications in optical technologies and asymmetric catalysis. nih.gov The biphenyl core is a key structural motif for creating helical and chiral assemblies. When functionalized with appropriate interacting units, such as benzamides, biphenyl-based molecules can undergo supramolecular polymerization to form helical aggregates. nih.gov

The inherent prochiral nature of some biphenyl cores allows them to adopt specific twisted geometries when influenced by a chiral partner molecule. frontiersin.orgnih.gov This principle is utilized in "sergeants-and-soldiers" experiments, where a small amount of a chiral molecule (the "sergeant") can dictate the helicity of a larger assembly of achiral or prochiral molecules (the "soldiers"). nih.gov This leads to a significant amplification of chirality in the final supramolecular polymer. frontiersin.orgnih.gov For example, the co-assembly of a chiral perylenediimide dye with a binaphthyl core and an achiral dye with a biphenyl core demonstrates this effect, where the chiral component directs the global supramolecular chirality of the entire assembly. frontiersin.orgnih.gov Furthermore, poly(biphenylylacetylene)s bearing specific functional groups have been shown to form one-handed helical structures, with the helicity being induced by chiral molecules. chemrxiv.org

Materials Science and Functional Materials

In materials science, this compound and related structures serve as fundamental building blocks for creating advanced materials with enhanced properties. The rigidity and thermal stability of the biphenyl unit are particularly advantageous for high-performance applications.

The biphenyl structure is incorporated into various polymers and resins to improve their thermal and mechanical characteristics. A notable example is the use of biphenyl-type epoxy resins, such as those derived from 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl. sinocurechem.comchemicalbook.com Compared to standard epoxy resins, these materials exhibit superior heat resistance and mechanical strength. sinocurechem.com Their high epoxy value, low chlorine content, and excellent electrical insulation properties make them ideal for demanding applications, including electronic packaging materials, high-performance coatings, and adhesives. sinocurechem.com

The synthesis of various biphenyl compounds, often derived from renewable bio-based sources like vanillin (B372448) or eugenol, allows for their use as monomers in polymerization processes such as Acyclic Diene Metathesis (ADMET). rsc.org This approach leads to the creation of polymers with high glass transition temperatures (Tg) and excellent thermal stability, suitable for a range of applications. rsc.org The ability to functionalize the biphenyl core provides a modular approach to designing polymers with tailored properties. researchgate.net

Table 2: Properties of a Biphenyl-Type Crystalline Epoxy Resin (YX 4000)

| Property | Description | Reference |

|---|---|---|

| Chemical Basis | Diglycidyl ether epoxy resin with a biphenyl structure | sinocurechem.com |

| Key Advantages | Excellent heat resistance and mechanical properties compared to ordinary epoxy resins. | sinocurechem.com |

| Purity | High epoxy value and low total chlorine content. | sinocurechem.com |

| Applications | Electronic packaging materials, coatings, adhesives, composite resin matrixes. | sinocurechem.com |

| Appearance | Good color and transparency. | sinocurechem.com |

Organic Light-Emitting Devices (OLEDs) are a major technology in modern displays and lighting. Their efficiency and longevity depend heavily on the performance of the constituent organic materials, particularly the hole-transporting layer (HTL). rsc.org The HTL facilitates the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring a balanced charge recombination process, which is essential for high efficiency. nih.gov

Table 3: Performance of Selected Biphenyl-Based Hole-Transporting Materials in OLEDs

| HTM Compound | Device Role | Maximum Luminance / Efficiency | Turn-on Voltage | Reference |

|---|---|---|---|---|

| TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | HTL | 9813 cd/m²; 0.52 lm/W | 3.4 V | researchgate.net |

| BTBP (2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl) | Bipolar Host | 65.9 cd/A (Current Eff.) | Not specified | nih.gov |

| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | HT-type Host | Widely used, benchmark material | Not specified | nih.gov |

Role in the Development of Luminescent Materials

The inherent fluorescence of the biphenyl unit makes it a common building block for luminescent materials. nih.gov The photophysical properties of biphenyl derivatives can be finely tuned by altering the substituents on the aromatic rings. For instance, the introduction of amino or hydroxyl groups can significantly influence the fluorescence intensity and wavelength in response to environmental changes like pH. nih.gov

While direct studies on the luminescent properties of this compound are not widely reported, the behavior of other substituted biphenyls offers valuable insights. For example, poly(amine) biphenyl derivatives have been investigated as fluorescent sensors for anions and cations. sigmaaldrich.com The dihedral angle between the two phenyl rings of the biphenyl core is a critical factor in determining the fluorescent response of these molecules. sigmaaldrich.com Furthermore, the synthesis of biphenyl-derived organic fluorescent materials through methods like palladium-catalyzed oxidative homocoupling reactions has been demonstrated. mit.edu One such derivative, a complex aniline-substituted biphenyl, exhibits aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. mit.edu